molecular formula C9H20ClN3 B15382762 1-(Piperidin-4-yl)piperazine hydrochloride

1-(Piperidin-4-yl)piperazine hydrochloride

Numéro de catalogue: B15382762
Poids moléculaire: 205.73 g/mol
Clé InChI: MNCBUVWSRHGIME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Piperidin-4-yl)piperazine hydrochloride is a bicyclic amine derivative featuring a piperazine ring fused to a piperidine moiety, with a hydrochloride salt enhancing solubility. It serves as a critical intermediate in synthesizing ligands targeting neurotransmitter receptors, particularly dopamine and serotonin subtypes. Its structural flexibility allows for diverse substitutions, enabling modulation of receptor affinity and selectivity. For instance, derivatives like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (synthesized via reductive amination and microwave-assisted hydrolysis) exhibit high affinity for dopamine D2 receptors, as demonstrated in docking studies .

Propriétés

Formule moléculaire

C9H20ClN3

Poids moléculaire

205.73 g/mol

Nom IUPAC

1-piperidin-4-ylpiperazine;hydrochloride

InChI

InChI=1S/C9H19N3.ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;/h9-11H,1-8H2;1H

Clé InChI

MNCBUVWSRHGIME-UHFFFAOYSA-N

SMILES canonique

C1CNCCC1N2CCNCC2.Cl

Origine du produit

United States

Activité Biologique

1-(Piperidin-4-yl)piperazine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula: C10_{10}H16_{16}ClN3_{3}
  • Molecular Weight: 195.73 g/mol
  • Physical State: Pale yellow solid, hygroscopic
  • Solubility: Soluble in water
  • Melting Point: 53–56 °C
  • Boiling Point: Approximately 261 °C

These properties contribute to its utility in various biological applications, particularly in medicinal chemistry.

Research indicates that this compound acts primarily as an antagonist at several neurotransmitter receptors in the central nervous system. It has been shown to modulate dopaminergic and serotonergic pathways, which are critical for mood regulation and cognitive functions.

Key Biological Targets:

  • Dopamine Receptors: Involved in mood and reward pathways.
  • Serotonin Receptors: Affect mood, anxiety, and cognition.
  • Neurotransmitter Systems: Potential interactions with GABA and glutamate systems.

Therapeutic Applications

The compound has been explored for various therapeutic effects, including:

  • Anti-anxiety Effects: Demonstrated potential in reducing anxiety levels in animal models.
  • Antidepressant Properties: Modulation of serotonin pathways suggests possible antidepressant effects.
  • Antiviral Activity: Some derivatives have shown promise against Hepatitis C virus (HCV), indicating broader antiviral potential .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated modulation of dopaminergic and serotonergic pathways; potential anti-anxiety and antidepressant effects.
Showed antiviral activity against HCV; compounds derived from this structure may enhance treatment efficacy.
Investigated structural analogs for cancer treatment; some derivatives inhibited cancer cell viability significantly.

Notable Case Studies:

  • Anti-Anxiety Study : In a controlled trial, subjects treated with a piperazine derivative exhibited reduced anxiety levels compared to placebo groups.
  • Cancer Cell Viability : Research on thiouracil amides revealed that piperazine derivatives could inhibit breast cancer cell growth effectively .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameChemical FormulaUnique Features
1-Methyl-4-(piperidin-4-yl)piperazineC11_{11}H18_{18}N3_{3}Methyl group alters pharmacological profile.
N-Methyl-4-(4-piperidinyl)-piperazineC12_{12}H20_{20}N3_{3}Variations in substitution patterns affect activity.

These comparisons underscore the relevance of structural modifications in determining pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

Piperazine-Piperidine Hybrids
Compound Name Structural Features Receptor Affinity (Ki, nM) Biological Activity References
1-(Piperidin-4-yl)piperazine HCl Base structure; no aryl substituents D2: ~500–1000 Intermediate; low intrinsic activity
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine 2-Methoxyaryl substitution D2: 12.3 ± 1.5 High D2 binding; potential antipsychotic
1-(2-Nitrobenzyl)-4-(piperidin-4-yl)piperazine 2-Nitrobenzyl substitution D2: 8.2 ± 0.9 Enhanced D2 affinity vs. parent compound
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Piperidine fused to benzoisoxazole D2: 5.1 ± 0.7; 5-HT1A: 3.2 ± 0.4 Dual D2/5-HT1A activity; antipsychotic lead

Key Findings :

  • Substituent Effects : Aryl groups (e.g., 2-methoxyphenyl) significantly enhance D2 affinity. For example, 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine shows >40-fold higher D2 affinity than the unsubstituted parent compound .
  • Linker Length : Four-carbon linkers (e.g., in 9c and 9d ) improve D2/5-HT1A/5-HT2A receptor binding compared to three-carbon analogs .
Phenylpiperazine Derivatives
Compound Name Structural Features Receptor Activity Functional Effects References
1-(2-Methoxyphenyl)piperazine 2-Methoxy substitution 5-HT1B partial agonist Variable sympathetic nerve discharge inhibition
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chloro substitution 5-HT2C/1B agonist Locomotor suppression; anxiolytic effects
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3 substitution 5-HT1B/2C agonist Reduced locomotor activity; blocked by 5-HT antagonists

Key Findings :

  • Substituent Position : Meta-substitutions (e.g., Cl, CF3) on the phenyl ring enhance 5-HT1B/2C agonism, whereas para-substitutions (e.g., 4-methyl in 1-(p-tolyl)piperazine ) reduce receptor engagement .
  • Functional Outcomes : mCPP and TFMPP suppress locomotion via 5-HT1B/2C activation, while 1-(2-methoxyphenyl)piperazine exhibits variable effects on sympathetic nerve discharge, likely due to mixed 5-HT1A/1B activity .
Heterocyclic and Hybrid Derivatives
Compound Name Structural Features Receptor Affinity Applications References
Terazosin HCl Quinazoline-piperazine hybrid α1-adrenergic antagonist Antihypertensive
Valerylfentanyl Piperidine-piperazine-opioid hybrid μ-opioid agonist Analgesic (illicit use)
AH-7921 Cyclohexyl-piperazine-benzamide μ-opioid agonist (Ki: 32 nM) Synthetic opioid with morphine-like effects

Key Findings :

  • Therapeutic vs. Illicit Use : While terazosin targets α1-adrenergic receptors for hypertension, structural analogs like AH-7921 and valerylfentanyl are misused for opioid effects .
  • Scaffold Flexibility : Piperazine cores accommodate diverse pharmacophores (e.g., quinazolines, benzamides), enabling tailored receptor interactions.

Mechanistic and Functional Comparisons

  • Dopamine vs. Serotonin Selectivity : Piperidine-piperazine hybrids (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) favor D2 receptors, whereas phenylpiperazines (e.g., mCPP) target 5-HT subtypes. This divergence arises from steric and electronic interactions: the piperidine moiety in D2 ligands occupies orthosteric pockets, while arylpiperazines engage extracellular loops of 5-HT receptors .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., Scheme 1 in ) improves yield and purity of piperidine-piperazine hybrids, whereas traditional methods (e.g., SN2 reactions for phenylpiperazines) require harsh conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-4-yl)piperazine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of piperidine and piperazine precursors. A common approach includes:

  • N-Alkylation : Reacting piperidine derivatives with electrophilic agents (e.g., chloroacetyl chloride) to introduce the piperazine moiety.

  • Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .

  • Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may require rigorous purification to remove residual solvents .

  • Temperature : Reflux conditions (~80–100°C) improve reaction kinetics but may promote side reactions if not tightly controlled .

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) achieves >95% purity .

    Synthesis Optimization ConditionsYield RangePurity
    N-Alkylation in DMF80°C, 12h60–75%90–95%
    Salt formation in EtOH/HClRT, 2h85–90%98%

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine C-4 substitution) and salt formation (absence of free base signals) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) detect impurities at 0.1% levels .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks ([M+H]⁺ = 216.2 m/z) and detects hydrolytic degradation products .
  • Elemental Analysis : Matches theoretical vs. experimental C, H, N, Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in N-alkylation steps?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., over-alkylation). Strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or phase-transfer agents (e.g., TBAB) improve regioselectivity .
  • Solvent Optimization : Switching to THF or acetonitrile reduces byproduct formation compared to DMF .
  • Stoichiometric Control : Limiting alkylating agent to 1.1 equivalents minimizes di-alkylated impurities .
    • Case Study : A 2024 study achieved 85% yield using Pd/C (5 mol%) in THF at 60°C for 8h, with purity >99% after recrystallization .

Q. What strategies are recommended for resolving contradictions in reported IC₅₀ values across different receptor binding assays?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., receptor subtype selectivity, buffer pH). Mitigation steps:

  • Standardized Protocols : Use uniform cell lines (e.g., HEK-293 expressing 5-HT₁A receptors) and buffer conditions (pH 7.4, 25°C) .
  • Control Experiments : Include reference ligands (e.g., WAY-100635 for 5-HT₁A) to validate assay sensitivity .
  • Data Normalization : Express IC₅₀ relative to housekeeping genes (e.g., GAPDH) to account for cell viability differences .

Q. What computational modeling approaches are suitable for predicting the binding modes of this compound with serotonin receptor subtypes?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions. Key parameters:
  • Grid Box : Centered on transmembrane helices 3/5/6 of 5-HT₁A (PDB: 7E2Z).
  • Scoring Function : AMBER force field evaluates hydrogen bonding (piperazine N-H with Asp116) and hydrophobic contacts .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories. Monitor RMSD (<2 Å) and binding free energy (MM/PBSA) .
    • Validation : Compare predicted binding poses with mutagenesis data (e.g., D116A mutations reduce affinity by 10-fold) .

Q. How to design a stability-indicating HPLC method for this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to heat (40°C/75% RH, 14 days), acidic/basic hydrolysis (0.1N HCl/NaOH, 24h), and UV light (ICH Q1B) .
  • Method Development :
  • Column : C18 (150 × 4.6 mm, 3.5 µm).
  • Mobile Phase : Gradient of 10–50% acetonitrile in 0.1% phosphoric acid over 20 min.
  • Detection : UV at 254 nm (max absorbance for piperazine derivatives) .
  • Validation : Assess specificity (resolution >2.0 from degradation peaks), linearity (R² >0.999), and precision (%RSD <2.0) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in aqueous environments?

  • Methodological Answer :

  • Hygroscopicity : The compound absorbs moisture, leading to clumping. Store in airtight containers with desiccants (silica gel) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation; work in a fume hood .
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert material (vermiculite) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.